1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the pyrazinone core, the introduction of the piperazine ring, and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:
Radical trifluoromethylation: This method is used to introduce the trifluoromethyl group into the molecule.
Suzuki–Miyaura coupling: This reaction is often employed to form carbon-carbon bonds between the pyridine ring and other parts of the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions like Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl groups and pyrazole rings.
Uniqueness
1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-3-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-21-5-4-20-13(14(21)25)22-6-7-23(12(24)9-22)10-2-3-19-11(8-10)15(16,17)18/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWFTFQRCUTRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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